
4-Ethynyl-4'-nitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C14H9NO2 It consists of a biphenyl structure with an ethynyl group at the 4-position and a nitro group at the 4’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4’-nitro-1,1’-biphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Sonogashira Coupling: The 4-nitrobiphenyl undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide. The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Desilylation: The resulting product is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the trimethylsilyl protecting group, yielding 4-Ethynyl-4’-nitro-1,1’-biphenyl.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Ethynyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the biphenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Concentrated nitric acid, sulfuric acid, halogens, and Lewis acids.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Coupling Reactions: Palladium catalysts, copper(I) iodide, and ethynyltrimethylsilane.
Major Products Formed
Reduction: 4-Ethynyl-4’-amino-1,1’-biphenyl.
Coupling Reactions: Various substituted biphenyl derivatives depending on the coupling partner.
科学的研究の応用
4-Ethynyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers investigate its potential as a precursor for bioactive compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Sensors: The compound’s unique electronic properties make it a candidate for use in chemical sensors and molecular electronics.
作用機序
The mechanism of action of 4-Ethynyl-4’-nitro-1,1’-biphenyl depends on the specific application and the chemical environment. In general, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl ring. The ethynyl group can participate in π-π interactions and conjugation, affecting the compound’s electronic properties. These interactions can modulate the compound’s behavior in various chemical and biological systems.
類似化合物との比較
Similar Compounds
4-Ethynylbiphenyl: Lacks the nitro group, making it less electron-deficient.
4-Nitrobiphenyl: Lacks the ethynyl group, resulting in different reactivity and electronic properties.
4-Ethynyl-4’-amino-1,1’-biphenyl: The amino group is an electron-donating group, contrasting with the electron-withdrawing nitro group.
Uniqueness
4-Ethynyl-4’-nitro-1,1’-biphenyl is unique due to the presence of both an electron-withdrawing nitro group and an ethynyl group, which together influence the compound’s reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
CAS番号 |
180056-60-4 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC名 |
1-ethynyl-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H9NO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h1,3-10H |
InChIキー |
MWABQZBKHRECMI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


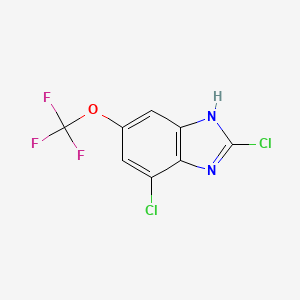
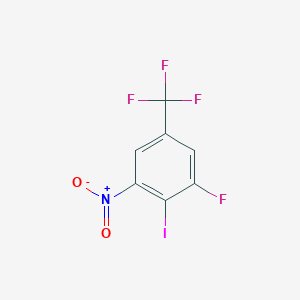
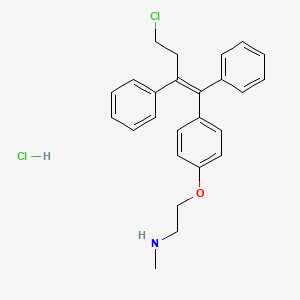

![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
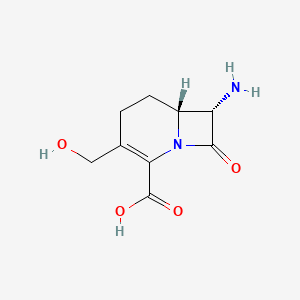

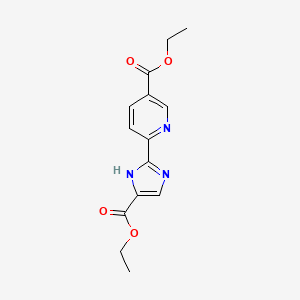
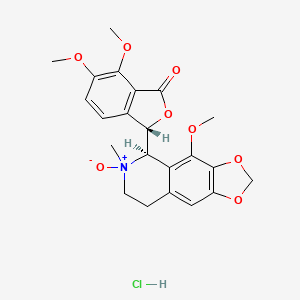
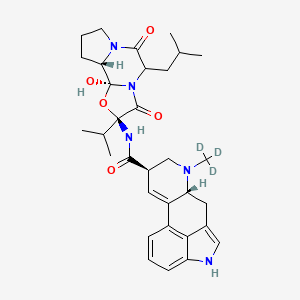


![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)

